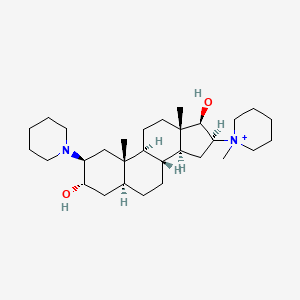
Hexasodium 3,3'-(carbonylbis(imino(1-hydroxy-3-sulphonatonaphthalene-6,2-diyl)azo))bis(6-hydroxy-5-sulphonatobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] involves multiple steps, including the diazotization of aromatic amines followed by coupling reactions with sulfonated naphthalene derivatives. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise addition of reagents and the use of catalysts to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated benzoates, while reduction could produce simpler aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a marker in molecular biology experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate]
- Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate]
Uniqueness
What sets Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] apart from similar compounds is its unique combination of functional groups and its stability under various conditions. This makes it particularly valuable in applications requiring high precision and reliability.
Eigenschaften
CAS-Nummer |
84041-78-1 |
|---|---|
Molekularformel |
C35H18N6Na6O21S4 |
Molekulargewicht |
1124.8 g/mol |
IUPAC-Name |
hexasodium;5-[[6-[[6-[(3-carboxylato-4-hydroxy-5-sulfonatophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-hydroxy-3-sulfonatobenzoate |
InChI |
InChI=1S/C35H24N6O21S4.6Na/c42-29-21(33(46)47)9-17(11-25(29)65(57,58)59)38-40-27-23(63(51,52)53)7-13-5-15(1-3-19(13)31(27)44)36-35(50)37-16-2-4-20-14(6-16)8-24(64(54,55)56)28(32(20)45)41-39-18-10-22(34(48)49)30(43)26(12-18)66(60,61)62;;;;;;/h1-12,42-45H,(H,46,47)(H,48,49)(H2,36,37,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 |
InChI-Schlüssel |
NXPZZIZRNNZOOS-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC(=C(C(=C5)S(=O)(=O)[O-])O)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=CC(=C(C(=C6)S(=O)(=O)[O-])O)C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide](/img/structure/B12739392.png)









